Methyl 12-aminododecanoate hydrochloride
Overview
Description
Methyl 12-aminododecanoate hydrochloride is a chemical compound with the molecular formula C13H28ClNO2 and a molecular weight of 265.82 g/mol . It is a white solid that is soluble in methanol, tetrahydrofuran, and water . This compound is primarily used in organic synthesis and has various applications in scientific research .
Scientific Research Applications
Methyl 12-aminododecanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-aminododecanoate hydrochloride can be synthesized through the esterification of 12-aminododecanoic acid with methanol in the presence of hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-aminododecanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Mechanism of Action
The mechanism of action of methyl 12-aminododecanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 12-aminododecanoate: The non-hydrochloride form of the compound.
12-aminododecanoic acid: The parent amino acid without the ester group.
Methyl 11-aminoundecanoate: A similar compound with one less carbon in the chain.
Uniqueness
Methyl 12-aminododecanoate hydrochloride is unique due to its specific combination of an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
methyl 12-aminododecanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAPWACCYWKXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598460 | |
Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-86-7 | |
Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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